molecular formula C6H12ClNO B13337495 Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride

Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B13337495
M. Wt: 149.62 g/mol
InChI Key: BWAQJMHAMWXPKL-RIHPBJNCSA-N
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Description

Rel-(2R,3S)-2-Vinyltetrahydrofuran-3-amine hydrochloride is a chiral tetrahydrofuran-derived amine salt characterized by a vinyl substituent at the 2-position and an amine group at the 3-position. The stereochemistry (2R,3S) and the vinyl group contribute to its unique reactivity and physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(2R,3S)-2-ethenyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-5(7)3-4-8-6;/h2,5-6H,1,3-4,7H2;1H/t5-,6+;/m0./s1

InChI Key

BWAQJMHAMWXPKL-RIHPBJNCSA-N

Isomeric SMILES

C=C[C@@H]1[C@H](CCO1)N.Cl

Canonical SMILES

C=CC1C(CCO1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nonpolar solvent and an alkali water solution to facilitate the cyclization reaction . The process involves the reaction of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane, followed by devitrification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The vinyl group allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereochemistry.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride: Contains a methoxy group (–OCH₃) at the 4-position, increasing polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents .
  • Molecular Weight and Formula: Compound Name Molecular Formula Molecular Weight (g/mol) Rel-(2R,3S)-2-Vinyltetrahydrofuran-3-amine HCl C₆H₁₂ClNO ~149.62 (estimated) (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl C₅H₁₂ClNO₂ 153.61 The methoxy analog has a higher molecular weight due to the additional oxygen atom.

Biological Activity

Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral amine derived from tetrahydrofuran. Its structural formula can be represented as follows:

C7H13ClN(Molecular Weight 145 64 g mol)\text{C}_7\text{H}_{13}\text{ClN}\quad (\text{Molecular Weight 145 64 g mol})

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors by binding to their active sites, thus inhibiting substrate binding and subsequent catalytic activity. The exact pathways involved depend on the biological context and target cells.

Antiviral Activity

Recent studies have highlighted the compound's potential in combating viral infections, particularly SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition

A study indicated that compounds similar to this compound showed significant inhibition against SARS-CoV-2 by interfering with the RNA-dependent RNA polymerase (RdRp) complex. These compounds were found to concentrate preferentially in lung tissue, which is critical for treating respiratory infections .

Table 1: Inhibition Data Against SARS-CoV-2

CompoundIC50 (µM)Tissue Concentration Ratio (Lung/Liver)Half-Life (Hours)
Rel-(2R,3S)-VTHA0.41.69.4
Compound 1A0.51.512.0

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits antimicrobial effects against various pathogens.

Case Study: Antimicrobial Efficacy

Research has demonstrated that the compound possesses significant antibacterial activity against multidrug-resistant strains of Proteus spp., with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Proteus mirabilis1.255.0
Escherichia coli0.52.0
Staphylococcus aureus0.83.0

Research Findings

  • Selectivity and Toxicity : The selectivity of this compound against viral targets suggests a lower risk of toxicity compared to other antiviral agents, as it concentrates in the lungs rather than the liver or heart .
  • Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile, with prolonged half-lives in target tissues allowing for effective treatment regimens .
  • Potential for Further Development : Given its promising biological activities, further research into this compound could lead to new therapeutic options for viral and bacterial infections.

Q & A

Q. What are the critical steps in synthesizing Rel-(2R,3S)-2-vinyltetrahydrofuran-3-amine hydrochloride while maintaining stereochemical control?

Synthesis requires precise control of reaction conditions (temperature, pH, solvents) and chiral catalysts. For example, analogous compounds like rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride are synthesized via ring-opening of tetrahydrofuran derivatives followed by amine functionalization under controlled conditions . Key steps include:

  • Use of chiral auxiliaries or asymmetric catalysis.
  • Monitoring enantiomeric excess via chiral HPLC.
  • Protecting group strategies to prevent racemization.

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

  • X-ray crystallography : Gold standard for absolute configuration determination.
  • Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences.
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons to confirm relative configuration. For example, the stereochemistry of (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride was confirmed via X-ray analysis .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight containers under inert atmosphere (e.g., argon). Similar tetrahydrofuran derivatives, such as Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide Hydrochloride, remain stable for ≥5 years under these conditions . Regularly verify purity via HPLC or mass spectrometry.

Storage Parameter Recommendation
Temperature-20°C
FormCrystalline solid
Stability≥5 years
Purity Verification≥98% by HPLC

Advanced Research Questions

Q. How can computational tools predict the biological activity of stereoisomers of this compound?

Quantum Mechanics/Molecular Mechanics (QM/MM) and QSAR modeling correlate structural features (e.g., electron-withdrawing groups on the tetrahydrofuran ring) with receptor affinity . For validation:

  • Perform radioligand binding assays (e.g., with µ-opioid receptors).
  • Use surface plasmon resonance (SPR) to measure kinetic binding parameters.

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from stereochemical impurities or assay variability. A systematic approach includes:

  • Re-evaluating synthetic routes : Confirm stereochemistry via X-ray or NOESY NMR .
  • Standardizing assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and protocols.
  • Comparative analysis : Benchmark against structurally related compounds like (2R,3S)-phenyloxolan derivatives to identify structure-activity trends .

Q. What experimental designs assess the impact of minor stereochemical impurities on pharmacological profiles?

  • Chiral separation : Use supercritical fluid chromatography to isolate enantiomers.
  • Dose-response assays : Test pure enantiomers and defined mixtures (e.g., 98:2 vs. 99.5:0.5 ratios).
  • Statistical analysis : Apply ANOVA to quantify impurity effects on IC50 values.
Parameter rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine HCl (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol HCl
Key ReagentsChiral catalysts, THF derivativesLithium aluminum hydride, specific solvents
Temperature Control0–5°C during amine functionalizationControlled heating during reduction steps
Stereochemical AnalysisChiral HPLCX-ray crystallography, NMR spectroscopy

Q. How does the vinyl group in this compound influence its reactivity compared to phenyl-substituted analogs?

The vinyl group increases electrophilicity, enabling Michael addition or polymerization under basic conditions. In contrast, phenyl groups (e.g., in rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride) enhance π-π stacking with aromatic residues in receptors . Reactivity studies should include:

  • Kinetic experiments under varying pH/temperature.
  • DFT calculations to compare transition states.

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